molecular formula C11H21NO B7520620 2,2-Dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one

2,2-Dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one

Cat. No.: B7520620
M. Wt: 183.29 g/mol
InChI Key: WREUWQPCRGVSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • X-ray structures and computational studies :

    • Cathinones, which include compounds similar in structure to "2,2-Dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one", have been characterized using FTIR, UV-Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction. These studies aid in understanding the properties of these compounds and their potential applications (Nycz et al., 2011).
  • Methyl substitution on piperidine ring for sigma receptor binding :

    • Research on derivatives of various methylpiperidines, which are structurally related to "this compound", indicates their potential as sigma(1) receptor ligands. This has implications in tumor research and therapy (Berardi et al., 2005).
  • Structure-activity relationship in cancer therapy :

    • Analogous compounds to "this compound" have been studied for their role in inhibiting the HIF-1 pathway, which is crucial in cancer therapy. The research aids in understanding how chemical modifications can improve pharmacological properties for cancer treatment (Mun et al., 2012).
  • Synthesis in medicinal chemistry :

    • Synthesis research, such as the preparation of LY333068 and its isotopomers, which share structural similarities with "this compound", provides insights into the development of pharmaceuticals (Czeskis, 1998).
  • Photocatalytic CO2 reduction :

    • Studies on supramolecular metal complexes, involving ligands related to "this compound", have been conducted for photocatalytic CO2 reduction. This is significant for environmental applications and renewable energy sources (Gholamkhass et al., 2005).
  • Photophysical study of probes :

    • The photophysical behavior of probes such as prodan, which includes compounds structurally similar to "this compound", has been studied in various solvents. These studies are important for understanding the interaction of these compounds with biological systems (Cerezo et al., 2001).
  • Tetrahydrofuran ring construction in catalysis :

    • In catalysis, reactions involving compounds related to "this compound" have been explored for constructing the tetrahydrofuran ring, which is a key motif in various pharmaceuticals (Kocięcka et al., 2018).

Properties

IUPAC Name

2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-9-5-7-12(8-6-9)10(13)11(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREUWQPCRGVSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.